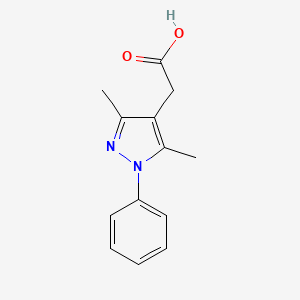

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(8-13(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWLWTMWAUYATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355172 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-88-6 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole class of compounds, a versatile scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate structural elucidation and confirmation are paramount in the development of new chemical entities. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic signals corresponding to the protons of the pyrazole ring, the phenyl substituent, the methyl groups, and the acetic acid moiety.

Based on the analysis of similar structures, such as 3,5-dimethyl-1-phenyl-1H-pyrazole[1], the following proton signals are anticipated:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |

| CH₂ (acetic acid) | ~3.60 | Singlet | 2H |

| CH₃ (pyrazole, C3) | ~2.30 | Singlet | 3H |

| CH₃ (pyrazole, C5) | ~2.25 | Singlet | 3H |

| COOH | > 10.0 (variable) | Broad Singlet | 1H |

Causality Behind Expected Shifts:

-

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.20-7.60 ppm) as a complex multiplet due to their coupling with each other.[1]

-

Methylene Protons: The two protons of the acetic acid's methylene group (CH₂) are expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.60 ppm is influenced by the adjacent electron-withdrawing carboxylic acid group and the pyrazole ring.

-

Methyl Protons: The two methyl groups on the pyrazole ring are in slightly different chemical environments and are therefore expected to appear as two distinct singlets around 2.25-2.30 ppm.[1]

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically deshielded and appears as a broad singlet at a high chemical shift (often >10 ppm). Its position can be highly variable and is dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Based on data for 3,5-dimethyl-1-phenyl-1H-pyrazole[1] and general knowledge of pyrazole derivatives, the following carbon signals are anticipated:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C3 & C5 (Pyrazole) | ~148, ~139 |

| C-ipso (Phenyl) | ~139 |

| C-ortho, C-meta, C-para (Phenyl) | 124 - 129 |

| C4 (Pyrazole) | ~107 |

| CH₂ (Acetic Acid) | ~30 |

| CH₃ (Pyrazole, C3 & C5) | ~13, ~12 |

Causality Behind Expected Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a very low field (~175 ppm).

-

Pyrazole Carbons: The carbons of the pyrazole ring will have characteristic shifts, with C3 and C5 appearing at a lower field than C4.[1]

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (124-129 ppm), with the ipso-carbon (the carbon attached to the pyrazole ring) appearing at a slightly lower field.[1]

-

Aliphatic Carbons: The methylene carbon of the acetic acid moiety and the two methyl carbons will appear at a much higher field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data similarly to the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Formula: C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 230.

-

[M+H]⁺ Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 231.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 185.

-

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment at m/z = 171.

-

Fragmentation of the phenyl ring.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for ESI-Mass Spectrometry.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the pyrazole nucleus.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C & C=N (Aromatic & Pyrazole) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| O-H (Carboxylic Acid) | 950 - 910 | Bending (out-of-plane) |

Causality Behind Expected Absorptions:

-

O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

Aromatic and Pyrazole Ring Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the phenyl and pyrazole rings.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for IR Spectroscopy (KBr Pellet).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have outlined the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives, facilitating efficient and accurate structural verification in their research and development endeavors.

References

Biological activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid derivatives

An In-depth Technical Guide to the Biological Activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activities.[1] This guide focuses on a specific, promising subclass: this compound and its derivatives. Structurally analogous to classic non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold is rationally designed to exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. We delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds. Furthermore, we explore their expanding therapeutic potential in areas such as antimicrobial and anticancer applications, providing a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[3] Its prevalence stems from favorable physicochemical properties, including metabolic stability and the ability to act as a versatile template for arranging substituents in precise three-dimensional orientations to interact with biological targets.

Historically, pyrazole-based compounds like Antipyrine (an early analgesic) paved the way for modern therapeutics.[4] The most notable contemporary example is Celecoxib, a selective COX-2 inhibitor, which validated the pyrazole core as an effective pharmacophore for anti-inflammatory drug design.[4][5] The this compound scaffold builds on this legacy. The inclusion of the acetic acid moiety is a classic design element seen in many NSAIDs (e.g., Diclofenac, Indomethacin), suggesting a primary mechanism of action rooted in the inhibition of prostaglandin synthesis.

The broad therapeutic relevance of pyrazole derivatives is well-documented across various domains:

-

Anti-inflammatory and Analgesic: Primarily through COX inhibition.[6][7][8]

-

Anticancer: Via mechanisms including COX-2, kinase, and topoisomerase inhibition.[9][10]

-

Antimicrobial: Exhibiting activity against a range of bacterial and fungal pathogens.[11][12][13]

-

Antiviral and Antidepressant: Demonstrating the scaffold's wide-ranging utility.[14][15]

Synthesis of this compound Derivatives

The synthesis of the core pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[16] For the target scaffold, the Vilsmeier-Haack reaction is also a powerful tool for introducing the necessary functional groups at the 4-position, which can then be elaborated into the acetic acid side chain.[17][18]

A representative synthetic pathway is outlined below. The causality behind this multi-step process is to build the molecule logically: first, construct the core heterocyclic ring, then functionalize it to install the key acetic acid side chain required for biological activity.

Primary Biological Activity: Anti-inflammatory and Analgesic Effects

The primary therapeutic hypothesis for this class of compounds is the inhibition of inflammation and pain through the modulation of the arachidonic acid cascade.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs)—key mediators of pain, inflammation, and fever.[6] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.

The gastrointestinal side effects of traditional NSAIDs are primarily caused by the inhibition of COX-1. Therefore, a major goal in modern drug design is to develop derivatives that selectively inhibit COX-2 over COX-1, thereby retaining anti-inflammatory efficacy while improving the safety profile.[4][5] Pyrazole derivatives, like Celecoxib, have proven to be excellent scaffolds for achieving this selectivity.[19]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing potency and selectivity. For pyrazole-based COX-2 inhibitors, key structural features often include:

-

N1-Phenyl Ring: Substitutions on this ring can significantly influence COX-2 selectivity. Electron-withdrawing groups are often favored.

-

C3 and C5 Methyl Groups: These provide a specific steric profile that can enhance binding within the COX-2 active site.

-

C4-Acetic Acid Side Chain: This group is critical for interacting with key residues, such as Arg120, in the active site of the COX enzyme, mimicking the binding of the natural substrate, arachidonic acid.[17]

In Vitro Evaluation: COX Inhibition Assay

Rationale: This assay is the foundational screen to determine a compound's potency (IC50) and selectivity for COX-1 and COX-2. It directly measures the enzymatic activity in the presence of the inhibitor.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

-

Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Incubation: The test compound, dissolved in DMSO, is serially diluted and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Substrate Addition: A fluorogenic substrate (e.g., ADHP) and arachidonic acid are added to initiate the reaction. The COX enzyme's peroxidase activity converts the substrate into a highly fluorescent product, resorufin.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader (Excitation/Emission ~535/590 nm).

-

Data Analysis: The rate of reaction is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Table 1: Representative In Vitro COX Inhibition Data for Pyrazole Derivatives

| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | Reference |

| Celecoxib | (Standard) | 15 | 0.04 | 375 | [5] |

| Derivative A | 4-F-phenyl | >100 | 0.26 | >384 | [5] |

| Derivative B | 4-Cl-phenyl | 1.15 | 0.05 | 23 | [20] |

| Derivative C | 4-MeO-phenyl | 1.50 | 0.045 | 33.3 | [20] |

Note: Data is illustrative, synthesized from multiple sources on pyrazole derivatives to show typical trends.

In Vivo Evaluation: Anti-inflammatory and Analgesic Models

Rationale: In vivo models are essential to confirm that the in vitro activity translates to a physiological effect in a living system, providing data on efficacy and potential toxicity.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week.

-

Dosing: Animals are divided into groups (n=6). The control group receives the vehicle (e.g., 1% CMC solution). The standard group receives a reference drug (e.g., Indomethacin). Test groups receive the synthesized derivatives at various doses orally.

-

Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [21][22]

-

Animal Acclimatization: Swiss albino mice (20-25g) are used.

-

Dosing: Animals are grouped and dosed orally with vehicle, standard (e.g., Aspirin), or test compounds 30 minutes before the induction of pain.

-

Induction of Pain: Each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

-

Observation: Immediately after injection, the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a 20-minute period.

-

Data Analysis: The percentage protection (analgesic activity) is calculated as [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Expanding Therapeutic Potential: Other Biological Activities

The versatility of the pyrazole scaffold extends beyond inflammation.

Antimicrobial Activity

Many pyrazole derivatives exhibit significant antimicrobial properties.[12][23] The mechanism can vary, but it often involves the disruption of essential cellular processes in bacteria or fungi.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Strain Preparation: Standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

-

Incubation: Plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at 37°C.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference |

| Ciprofloxacin | 15.6 | 31.25 | N/A | [11] |

| Fluconazole | N/A | N/A | 15.62 | [11] |

| Derivative D | 31.25 | 62.5 | 15.62 | [11] |

| Derivative E | 7.8 | 31.25 | 31.25 | [11] |

Note: Data is illustrative, based on reported activities for pyrazole derivatives.

Anticancer Activity

The link between chronic inflammation and cancer is well-established, and COX-2 is often overexpressed in various tumors.[9] Therefore, selective COX-2 inhibitors are being investigated as potential anticancer agents.[9][10] Pyrazoles can also inhibit other targets relevant to cancer, such as protein kinases and topoisomerases, or induce apoptosis.[10][24]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at ~570 nm. The intensity is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value (concentration required to inhibit cell growth by 50%) is calculated.

Future Directions and Conclusion

Derivatives of this compound represent a highly promising class of compounds, grounded in the proven success of the pyrazole scaffold. Their primary application as selective COX-2 inhibitors offers a clear path for developing safer anti-inflammatory and analgesic agents. The key takeaways and future perspectives include:

-

Lead Optimization: Fine-tuning substitutions on the phenyl ring and modifications of the acetic acid side chain (e.g., ester or amide prodrugs) can further enhance potency, selectivity, and pharmacokinetic properties.[14]

-

Dual-Target Inhibition: There is growing interest in designing molecules that can inhibit both COX and 5-lipoxygenase (5-LOX) pathways, potentially offering broader anti-inflammatory coverage with an improved safety profile.[14]

-

Repurposing: Compounds showing high COX-2 selectivity should be further evaluated in cancer models where COX-2 is a known driver of proliferation and angiogenesis.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencescholar.us [sciencescholar.us]

- 17. news-medical.net [news-medical.net]

- 18. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 19. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 23. jocpr.com [jocpr.com]

- 24. researchgate.net [researchgate.net]

Mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

An In-Depth Technical Guide to the Mechanism of Action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Introduction

This compound is the principal active metabolite of Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its unique dual-action mechanism.[1][2] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Tepoxalin and its metabolite modulate two key enzymatic pathways in the inflammatory cascade: the cyclooxygenase and the 5-lipoxygenase (5-LOX) pathways.[3][4] This dual inhibition offers the potential for potent anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to conventional NSAIDs.[5][6] While its primary application has been in veterinary medicine for the management of osteoarthritis in dogs under the brand name Zubrin, its mechanism holds valuable insights for the development of future anti-inflammatory therapies in humans.[3][7]

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of this compound and its parent compound, Tepoxalin. We will delve into its interactions with the arachidonic acid cascade, its influence on key inflammatory signaling pathways beyond COX and LOX, and provide detailed experimental protocols for researchers to investigate these mechanisms.

The Arachidonic Acid Cascade: A Central Mediator of Inflammation

To comprehend the mechanism of action of this compound, a foundational understanding of the arachidonic acid cascade is essential. This intricate biochemical pathway is a primary driver of the inflammatory response.

In response to inflammatory stimuli, the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane.[2] From there, arachidonic acid is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes, with two main isoforms, COX-1 and COX-2, convert arachidonic acid into prostaglandins and thromboxanes.[8][9]

-

COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, including the production of prostaglandins that protect the gastric mucosa and support platelet function.[9][10]

-

COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[10][11]

-

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes.[12][13] Leukotrienes are potent mediators of inflammation, contributing to neutrophil activation and chemotaxis, and have been implicated in the gastrointestinal damage associated with some NSAIDs.[6][13]

Caption: The Arachidonic Acid Cascade.

Core Mechanism of Action: A Two-Pronged Attack on Inflammation

The therapeutic efficacy of Tepoxalin and its active metabolite stems from their ability to inhibit both the COX and 5-LOX pathways, a characteristic that distinguishes them from most traditional NSAIDs.[12][14]

Potent Inhibition of Cyclooxygenase by this compound

Following oral administration, Tepoxalin is rapidly converted to its active metabolite, this compound.[1][2] This metabolite is a potent inhibitor of both COX-1 and COX-2 enzymes.[13][15] By blocking these enzymes, it effectively curtails the production of prostaglandins, leading to the following therapeutic effects:

-

Analgesia: Reduction in prostaglandins that sensitize nociceptors to painful stimuli.[11]

-

Anti-inflammatory: Decrease in prostaglandins that cause vasodilation and increase vascular permeability at the site of inflammation.[16]

-

Antipyretic: Lowering of the hypothalamic set-point for body temperature, which is elevated by prostaglandins during a fever.[8]

The Role of the Prodrug Tepoxalin in 5-Lipoxygenase Inhibition

While the acidic metabolite is a potent COX inhibitor, it does not inhibit the 5-LOX enzyme.[1][2] The inhibition of 5-LOX is attributed to the parent compound, Tepoxalin.[1][2] This inhibition of 5-LOX prevents the synthesis of pro-inflammatory leukotrienes.[13]

The dual inhibition of both COX and 5-LOX is believed to contribute to a more favorable gastrointestinal safety profile.[5][6] A prevailing hypothesis suggests that when traditional NSAIDs block the COX pathway, arachidonic acid is shunted towards the 5-LOX pathway, leading to an overproduction of leukotrienes which can damage the gastric mucosa.[6][13] By inhibiting both pathways, Tepoxalin may prevent this shunting effect.[6]

Caption: Dual Inhibition by Tepoxalin and its Metabolite.

Quantitative Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of Tepoxalin against COX and LOX enzymes from various sources.

| Enzyme Target | Test System | IC50 (µM) | Reference |

| Cyclooxygenase (Sheep Seminal Vesicle) | Cell-free | 4.6 | [5] |

| Cyclooxygenase (RBL-1 Cell Lysate) | Cell-free | 2.85 | [5] |

| Cyclooxygenase (Intact RBL-1 Cells) | Cell-based | 4.2 | [5] |

| Thromboxane B2 Production (Human Whole Blood) | Ex vivo | 0.08 | [5] |

| 5-Lipoxygenase (RBL-1 Cell Lysate) | Cell-free | 0.15 | [5] |

| 5-Lipoxygenase (Intact RBL-1 Cells) | Cell-based | 1.7 | [5] |

| Leukotriene B4 Production (Human Whole Blood) | Ex vivo | 1.57 | [5] |

Beyond the Cascade: Modulation of NF-kappaB Signaling

Emerging evidence suggests that the anti-inflammatory effects of Tepoxalin may extend beyond the inhibition of the arachidonic acid cascade. Studies have shown that Tepoxalin can inhibit the activation of Nuclear Factor kappaB (NF-κB).[17]

NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1) and interleukin-6 (IL-6), as well as other inflammatory mediators.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory signal, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Tepoxalin has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[17]

Caption: Inhibition of the NF-κB Signaling Pathway.

Pharmacokinetics and Metabolism

The biotransformation of Tepoxalin is a key aspect of its mechanism of action.

| Parameter | Tepoxalin | This compound | Reference |

| Absorption | Orally absorbed | Formed in vivo | [1][2] |

| Metabolism | Rapidly converted to the active metabolite | - | [1][2] |

| Tmax (rabbits) | 3 - 8 hours | 2 - 8 hours | [18] |

| t1/2 (rabbits) | 3.6 hours (harmonic mean) | 2.8 hours (harmonic mean) | [18] |

| Cmax (rabbits, 10 mg/kg) | 207 +/- 49 ng/mL | 2551 +/- 1034 ng/mL | [18] |

Experimental Protocols

The following protocols provide a framework for the in vitro and ex vivo characterization of the mechanism of action of this compound and its parent compound.

Ex Vivo Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of thromboxane B2 (TxB2) and prostaglandin E2 (PGE2) as markers of COX-1 and COX-2 activity, respectively.

Methodology:

-

Blood Collection: Obtain whole blood from healthy human volunteers or the animal species of interest into heparinized tubes.

-

Compound Incubation: Aliquot blood into tubes containing various concentrations of the test compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.

-

COX-1 Stimulation: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour to induce TxB2 production.

-

COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS; 10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 and subsequent PGE2 production.

-

Sample Processing: Centrifuge the samples to separate plasma (for PGE2) or serum (for TxB2).

-

Quantification: Measure TxB2 and PGE2 concentrations using commercially available ELISA kits.

-

Data Analysis: Calculate the percent inhibition of TxB2 and PGE2 production for each compound concentration and determine the IC50 values.

Caption: Workflow for COX Inhibition Assay.

Ex Vivo Whole Blood Assay for 5-LOX Inhibition

This assay measures the inhibition of leukotriene B4 (LTB4) as a marker of 5-LOX activity.

Methodology:

-

Blood Collection: Obtain whole blood into heparinized tubes.

-

Compound Incubation: Aliquot blood into tubes with various concentrations of the test compound (or vehicle) and pre-incubate for 15 minutes at 37°C.

-

5-LOX Stimulation: Add calcium ionophore A23187 (10 µM) to stimulate LTB4 production and incubate for 30 minutes at 37°C.

-

Sample Processing: Centrifuge the samples to separate plasma.

-

Quantification: Measure LTB4 concentrations using a commercial ELISA kit.

-

Data Analysis: Calculate the percent inhibition of LTB4 production and determine the IC50 value.

Caption: Workflow for 5-LOX Inhibition Assay.

Therapeutic Implications and Future Directions

The dual inhibition of COX and 5-LOX by Tepoxalin and its active metabolite represents a significant therapeutic strategy.[12][14] This approach has demonstrated clinical efficacy in veterinary medicine for managing the pain and inflammation associated with osteoarthritis.[7][15]

For human medicine, the development of dual COX/LOX inhibitors remains an attractive area of research for several inflammatory conditions, including:

-

Rheumatoid and Osteoarthritis: To provide potent anti-inflammatory and analgesic effects with potentially fewer gastrointestinal side effects.[12]

-

Inflammatory Bowel Disease: Where both prostaglandins and leukotrienes are implicated in the pathophysiology.

-

Neurodegenerative Diseases: There is growing evidence that dual COX/LOX inhibition may be beneficial in conditions with a neuroinflammatory component, such as Alzheimer's disease.[19]

-

Cancer: Some studies suggest that dual COX/5-LOX inhibitors may have a role in cancer prevention and treatment, potentially through the inhibition of angiogenesis and induction of apoptosis.[20][21]

Future research should focus on the development of novel dual inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. Further elucidation of their effects on other inflammatory signaling pathways, such as the NF-κB pathway, will also be crucial for a complete understanding of their therapeutic potential.

References

- 1. Pharmacokinetics and pharmacodynamics of tepoxalin after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 3. Tepoxalin - Wikipedia [en.wikipedia.org]

- 4. medsciencebiopharma.com [medsciencebiopharma.com]

- 5. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of tepoxalin, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. European Field Study With Tepoxalin in Dogs Suffering From Disorders of Musculoskeletal System - WSAVA2004 - VIN [vin.com]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. | BioGRID [thebiogrid.org]

- 15. In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 17. The non-steroidal anti-inflammatory drug tepoxalin inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single and multiple-dose pharmacokinetics of tepoxalin and its active metabolite after oral administration to rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual COX-2/15-LOX inhibitors: A new avenue in the prevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tepoxalin a dual 5-LOX-COX inhibitor and erlotinib an EGFR inhibitor halts progression of gastric cancer in tumor xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

An In-depth Technical Guide on (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its structural characteristics, physicochemical parameters, and synthesis methodologies. Furthermore, it outlines standardized experimental protocols for its characterization, offering insights for researchers and professionals in the pharmaceutical sciences. The guide also touches upon the broader context of pyrazole derivatives in modern therapeutics, underscoring the relevance of this specific molecule.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the architecture of many biologically active molecules.[1][2] The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2] The inherent versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This particular derivative, featuring dimethyl and phenyl substitutions, along with a strategically placed acetic acid moiety, presents a valuable building block for creating novel therapeutic agents. This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 32710-88-6 | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [3] |

| Molecular Weight | 230.267 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | MPWLWTMWAUYATE-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The most common and effective method for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5]

For this compound, a plausible and widely utilized synthetic route involves the reaction of a substituted pentane-2,4-dione with phenylhydrazine.[6][7] The reaction is often carried out in a suitable solvent such as glacial acetic acid and may be heated to drive the reaction to completion.[6][7] Acetic acid can serve as both a solvent and a catalyst in such reactions.[8]

The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrazole ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring, while aromatic, can also participate in various electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups on the ring.

Experimental Protocols and Characterization

To ensure the identity and purity of this compound, a series of analytical techniques are employed. Below are standardized protocols for key characterization methods.

Melting Point Determination

Rationale: The melting point is a crucial physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates a pure substance.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.

4.2.1. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film or in a suitable solvent.

-

The sample is placed in an IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Characteristic peaks are identified. For this compound, key absorbances would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C=C and C=N stretches from the aromatic rings, and C-H stretches.[9]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.

Protocol:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns are analyzed to assign the structure. For this compound, one would expect to see signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the acetic acid group, and the protons of the phenyl ring.[10][11]

4.2.3. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

-

The resulting mass spectrum is analyzed to confirm the molecular weight.[12]

Caption: General workflow for the synthesis and characterization of a chemical compound.

Applications in Drug Discovery and Development

Pyrazole derivatives are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][7][13] The structural features of this compound make it an attractive scaffold for several reasons:

-

Lipophilicity and Aromatic Interactions: The phenyl group can engage in hydrophobic and pi-stacking interactions within biological targets.

-

Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, crucial for binding to active sites of enzymes and receptors.

-

Synthetic Handle: The acetic acid group provides a convenient point for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of diseases.[14] Its structural similarity to known pharmacologically active pyrazoles suggests its potential as a starting point for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound used in a laboratory setting, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and versatile chemical nature make it an important building block for the synthesis of novel drug candidates. This technical guide provides a foundational understanding of its properties and characterization, intended to support and facilitate further research and development efforts in this area.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid [cymitquimica.com]

- 4. This compound | 32710-88-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. Acetic acid [webbook.nist.gov]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Structural Characteristics of Pyrazole Acetic Acid Derivatives

A Case Study on the Crystal Structure of (3,5-Dimethylpyrazol-1-yl)acetic acid and Synthetic Pathways to its Phenylated Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and antiviral properties.[1][2] The specific compound of interest, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, belongs to this important family. Its structural and electronic properties, dictated by the spatial arrangement of its constituent atoms, are crucial for its interaction with biological targets.

A comprehensive search of publicly available crystallographic databases reveals that the definitive crystal structure of this compound has not been reported. However, the crystal structure of a closely related analogue, (3,5-Dimethylpyrazol-1-yl)acetic acid, has been elucidated and provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that are likely to be conserved across this class of molecules.[3] This guide, therefore, presents a detailed analysis of the crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid as a foundational case study. Furthermore, it outlines established synthetic routes to construct the 3,5-dimethyl-1-phenyl-1H-pyrazole core, providing a practical framework for the synthesis and future crystallographic analysis of the title compound.

Synthesis of the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The core of the target molecule, the 3,5-dimethyl-1-phenyl-1H-pyrazole moiety, is typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol is adapted from established methodologies for the synthesis of substituted pyrazoles.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Phenylhydrazine: Slowly add phenylhydrazine (1.0-1.1 equivalents) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

The subsequent introduction of the acetic acid moiety at the 4-position can be achieved through various synthetic routes, such as the Vilsmeier-Haack formylation followed by oxidation and subsequent steps.[5]

Crystal Structure Analysis of (3,5-Dimethylpyrazol-1-yl)acetic acid

The crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid was determined by single-crystal X-ray diffraction, providing precise information about its molecular and supramolecular arrangement in the solid state.[3]

Crystallographic Data

The key crystallographic data and structure refinement parameters for (3,5-Dimethylpyrazol-1-yl)acetic acid are summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C7H10N2O2 |

| Formula Weight | 154.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.8528 (4) |

| b (Å) | 7.0073 (6) |

| c (Å) | 23.256 (3) |

| V (ų) | 790.82 (13) |

| Z | 4 |

| Temperature (K) | 150 (2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg/m³) | 1.295 |

| R-factor (%) | 4.9 |

| Data-to-parameter ratio | 18.8 |

Molecular Structure

The molecular structure of (3,5-Dimethylpyrazol-1-yl)acetic acid reveals a planar pyrazole ring.[3] A notable feature is the orientation of the acetic acid group relative to the pyrazole ring. The least-squares planes of the pyrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 87.57 (7)°.[3] This conformation minimizes steric hindrance between the substituents. The nitrogen atom N2 of the pyrazole ring is almost coplanar with the carboxylic acid group.[3]

Caption: Molecular structure of (3,5-Dimethylpyrazol-1-yl)acetic acid.

Supramolecular Assembly and Hydrogen Bonding

In the crystalline state, molecules of (3,5-Dimethylpyrazol-1-yl)acetic acid are organized into one-dimensional helical chains that run parallel to the b-axis.[3] This supramolecular arrangement is primarily directed by intermolecular hydrogen bonds. Specifically, the hydroxyl group of the carboxylic acid of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This head-to-tail hydrogen bonding motif is a common feature in the crystal structures of carboxylic acids. The formation of these homochiral helical chains is a key aspect of the crystal packing.[3]

Caption: Hydrogen bonding motif in the crystal structure.

Spectroscopic Characterization

While the definitive crystal structure of this compound is not available, its synthesis would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the molecular structure. The 1H NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the acetic acid moiety, and the aromatic protons of the phenyl ring.[2] The 13C NMR spectrum would corroborate the presence of all carbon atoms in their unique chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.

Conclusion

This technical guide has provided a detailed examination of the structural characteristics of (3,5-Dimethylpyrazol-1-yl)acetic acid as a close and informative analogue to the target molecule, this compound. The analysis of its single-crystal X-ray diffraction data reveals a perpendicular arrangement between the pyrazole and carboxylic acid moieties and a supramolecular structure dominated by hydrogen-bonded helical chains.[3] The provided synthetic protocols for the pyrazole core offer a clear pathway for obtaining the target compound for future detailed structural and biological evaluation. The insights gleaned from the analogue's structure are invaluable for understanding the conformational preferences and intermolecular interactions that will undoubtedly influence the physicochemical and pharmacological properties of this compound.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis and Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] This document provides a detailed, field-proven guide for the multi-step synthesis and rigorous characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, a valuable intermediate for drug discovery and development. We will elucidate the chemical logic behind each synthetic step, from the initial construction of the pyrazole ring to its functionalization and subsequent homologation. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering robust, self-validating protocols and in-depth explanations to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern pharmaceutical development.[5] Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns and facilitates interactions with a multitude of biological targets.[1] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant (an anorectic agent) highlight the therapeutic potential of this chemical class.[1][6]

The target molecule, this compound, incorporates the stable 1-phenyl-3,5-dimethylpyrazole core, with an acetic acid moiety at the C4 position. This acetic acid functional group is a key pharmacophore, known to interact with various enzyme active sites and is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[7] The synthesis of this compound, therefore, provides a crucial building block for creating libraries of novel compounds with potential therapeutic value.

This guide details a rational and efficient three-stage synthetic pathway:

-

Stage I: Construction of the 3,5-dimethyl-1-phenyl-1H-pyrazole core.

-

Stage II: C4-Formylation via the Vilsmeier-Haack reaction.

-

Stage III: Chain homologation of the formyl group to the desired acetic acid moiety.

Overall Synthetic Pathway

The synthesis proceeds through two key intermediates to yield the final product. The entire workflow is outlined below.

Figure 1: Overall synthetic workflow from starting materials to the final product.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Stage I: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate 1)

This stage employs the classic Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-dicarbonyl compound.

-

Principle: Phenylhydrazine reacts with acetylacetone (pentane-2,4-dione) in an acidic medium. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[8][9] Glacial acetic acid serves as both the solvent and the acid catalyst.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (60 mL).

-

Add acetylacetone (10.0 g, 0.1 mol) to the flask.

-

Slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the stirred solution. The addition is exothermic, and a color change to yellow/orange may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

After reflux, allow the mixture to cool to room temperature and then pour it into a beaker containing 200 mL of ice-cold water.

-

A pale yellow solid or oil will separate. If an oil forms, stir vigorously until it solidifies.

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove acetic acid, and dry in a desiccator.

-

Purification (Optional): Recrystallize the crude solid from a minimal amount of hot ethanol/water to obtain a light brown crystalline solid.[10]

-

Expected Yield: 80-90%.

Stage II: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)

This stage introduces a formyl group at the electron-rich C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

-

Principle: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reagent is a mild electrophile that attacks the C4 position of the pyrazole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[13][14][15]

Protocol:

-

In a three-neck 250 mL flask fitted with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (20 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate 1) (17.2 g, 0.1 mol) in anhydrous DMF (20 mL).

-

Add this solution dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 60-70 °C for 3 hours.

-

Cool the reaction mixture and carefully pour it onto 400 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash extensively with water, and dry.

-

Purification: Recrystallize from aqueous ethanol to yield fine needles.[13]

-

Expected Yield: 65-75%. Melting Point: 124-126 °C.[13]

Stage III: Synthesis of this compound (Final Product)

This stage involves a multi-step homologation to convert the aldehyde into an acetic acid. The pathway proceeds via reduction to an alcohol, conversion to a chloromethyl intermediate, formation of a nitrile, and finally, hydrolysis.[6]

Protocol:

Step 3a: Reduction to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

-

Dissolve the aldehyde (Intermediate 2) (10.0 g, 0.05 mol) in methanol (100 mL) in a 250 mL flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.8 g, 0.075 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

-

After the addition, remove the ice bath and stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol, which can be used directly in the next step.

Step 3b: Conversion to 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

-

Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (100 mL) and cool in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (5.4 mL, 0.075 mol) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess SOCl₂.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the chloromethyl intermediate.

Step 3c: Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetonitrile (Intermediate 3)

-

Dissolve the crude chloromethyl intermediate in dimethyl sulfoxide (DMSO) (80 mL).

-

Add sodium cyanide (NaCN) (3.6 g, 0.074 mol). Caution: NaCN is highly toxic. Handle with extreme care and use appropriate safety measures.

-

Heat the mixture at 60 °C for 4 hours.

-

Cool the reaction, pour into water (300 mL), and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3d: Hydrolysis to this compound

-

To the crude nitrile, add a solution of 20% aqueous sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 6-8 hours, or until the evolution of ammonia gas ceases (test with moist litmus paper).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.

-

A white precipitate of the carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water to obtain the pure final product.

-

Expected Overall Yield (from aldehyde): 40-50%.

Characterization Protocols and Expected Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Figure 2: Logical workflow for the structural validation of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for the final product.

| Analysis Technique | Parameter | Expected Result for this compound |

| Molecular Formula | - | C₁₃H₁₄N₂O₂[16] |

| Molecular Weight | - | 230.27 g/mol [16] |

| Melting Point | Range | ~155-160 °C (Varies with purity) |

| Mass Spectrometry | [M+H]⁺ | m/z ≈ 231.11 |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.3 (s, 1H, -COOH), 7.5-7.3 (m, 5H, Ar-H), 3.4 (s, 2H, -CH₂-), 2.2 (s, 3H, -CH₃), 2.1 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~173 (-COOH), ~148 (C3/C5), ~139 (Ar-C), ~138 (C3/C5), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~112 (C4), ~30 (-CH₂-), ~13 (-CH₃), ~10 (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-2500 (Broad, O-H stretch of COOH), ~1700 (Strong, C=O stretch), ~1595 (C=N stretch), ~1500 (C=C stretch, aromatic) |

| Elemental Analysis | % Composition | C: 67.81%, H: 6.13%, N: 12.17%, O: 13.90% |

Sample Preparation Protocols

-

NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI).

-

IR Spectroscopy: Analyze as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Melting Point: Place a small amount of the dry, crystalline sample in a capillary tube and measure using a calibrated melting point apparatus.

Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis and characterization of this compound. By following these protocols, researchers can confidently produce this valuable chemical intermediate for further exploration in drug discovery programs. The detailed explanation of the underlying chemical principles and the inclusion of expected characterization data serve to validate the experimental outcomes, ensuring both success and a deeper understanding of the synthetic process. The versatility of the pyrazole scaffold continues to make it an area of intense research, and robust synthetic routes like the one detailed here are critical for advancing the field.[17][18]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. rsc.org [rsc.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid [cymitquimica.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Authored by: A Senior Application Scientist

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole class of compounds, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1][2] Accurate and precise quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound in various matrices, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis and quantification at moderate to high concentrations. LC-MS/MS, with its superior sensitivity and selectivity, is the preferred method for bioanalytical applications where low detection limits are crucial, and for the analysis of complex sample matrices.[7][8]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase.[9][10] Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Experimental Protocol

1.2.1. Materials and Reagents:

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Trifluoroacetic acid) (Analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

1.2.2. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic at 60% B or a linear gradient depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (typically around 254 nm for pyrazole derivatives) |

| Run Time | 10 minutes (adjust as necessary) |

1.2.4. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-